

Quantitative Analytical Methods for JI-101

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Compound Focus: JI-101

CAS No.: 900573-88-8

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The table below summarizes two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for determining **JI-101** concentrations in biological matrices, as detailed in the search results [1] [2].

Parameter	Method for Human Plasma & Urine [1]	Method for Rat Plasma [2]
Application	Clinical pharmacokinetic study in cancer patients	Preclinical pharmacokinetic study
Sample Matrix	Human plasma, human urine	Rat plasma
Sample Preparation	Solid-phase extraction (SPE)	Solid-phase extraction (SPE)

| **Chromatography** | **Column:** Two Zorbax SB-C18 columns in series **Mobile Phase:** Acetonitrile - 0.1% formic acid in water (70:30, v/v) **Run Time:** 2.0 min | **Column:** Prodigy ODS column **Mobile Phase:** Binary gradient (A: Acetonitrile, B: 0.2% formic acid in water) **Run Time:** 4.0 min | | **Mass Spectrometry** | **Ionization:** Electrospray Ionization (ESI), positive mode **MRM Transition:** 466.20 → 265.10 (**JI-101**) | **Ionization:** Electrospray Ionization (ESI), positive mode **MRM Transition:** 466.1 → 265 (**JI-101**) | | **Internal Standard** | Alfuzosin | Phenacetin | | **Linearity Range** | 10.0 - 1508 ng/mL | 5.03 - 2014 ng/mL | | **Lower Limit of Quantification (LLOQ)** | 10.0 ng/mL | 5.03 ng/mL | | **Precision** | Intra-day: 1.57-14.5% Inter-day: 6.02-12.4% (in plasma) | Intra-day: 1.17-19.6% Inter-day: 3.09-10.4% |

Detailed Experimental Protocols

Protocol 1: Determination of **Jl-101** in Human Plasma and Urine [1]

This method is designed for clinical trial sample analysis and was validated according to FDA guidelines.

- **Sample Preparation (Solid-Phase Extraction)**
 - Extract **Jl-101** and the internal standard (Alfuzosin) from human plasma or urine samples using a solid-phase extraction (SPE) process.
- **Chromatographic Separation**
 - **Column:** Two Zorbax SB-C18 columns connected in series with a PEEK coupler.
 - **Mobile Phase:** Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).
 - **Flow Rate:** Information not specified in the abstract.
 - **Injection Volume:** Information not specified in the abstract.
 - **Run Time:** 2.0 minutes per sample.
- **Mass Spectrometric Detection**
 - **Ion Source:** Electrospray Ionization (ESI) in positive ion mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **Analyte Transition: Jl-101:** m/z 466.20 → 265.10.
 - **Internal Standard Transition:** Alfuzosin: m/z 390.40 → 156.10.
- **Method Validation**
 - The method was fully validated for selectivity, sensitivity, matrix effect, recovery, precision, accuracy, and stability. The LLOQ of 10.0 ng/mL demonstrates high sensitivity suitable for clinical studies.

Protocol 2: Determination of **Jl-101** in Rat Plasma [2]

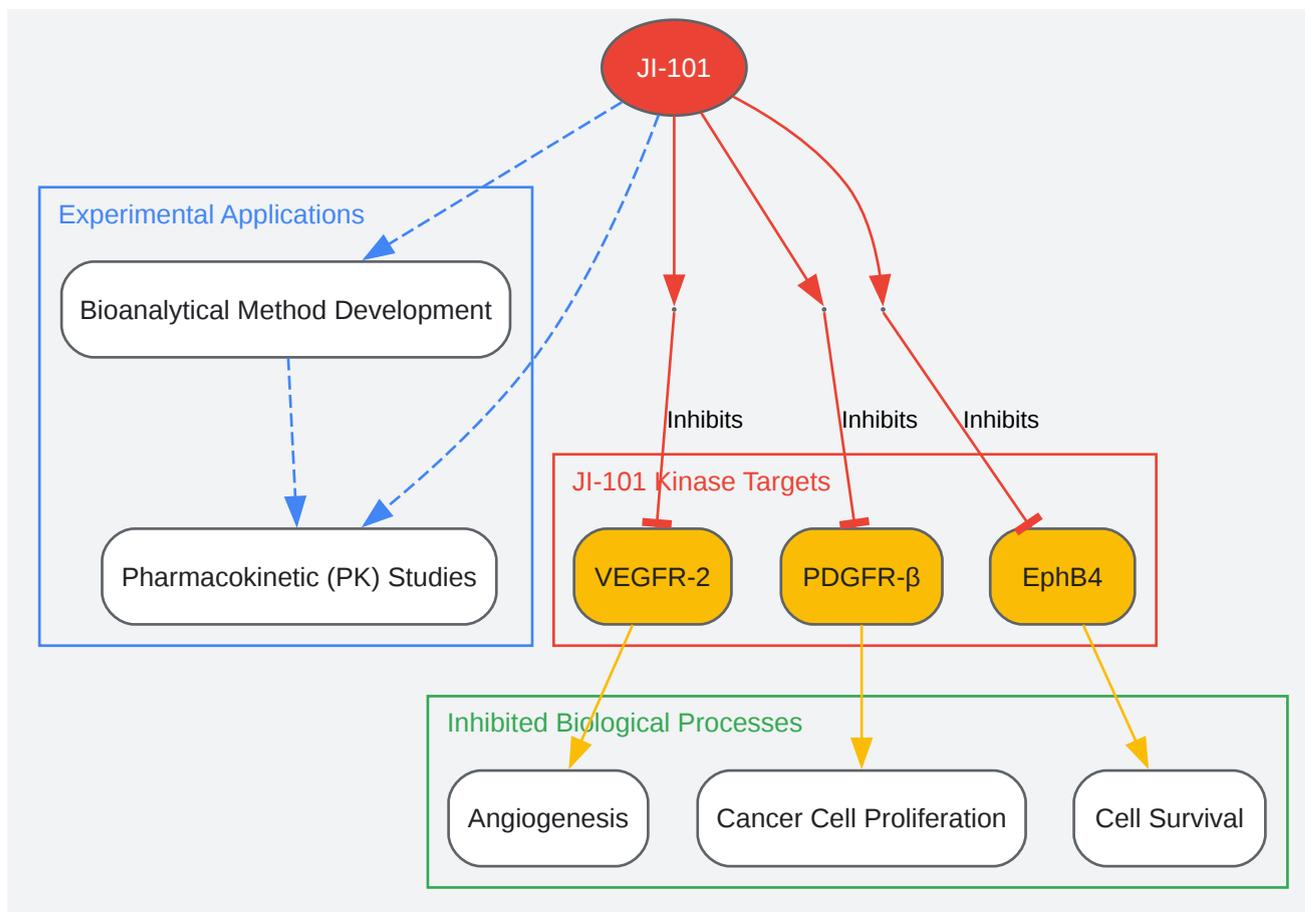
This earlier method shares a similar principle but is adapted for preclinical research in rats.

- **Sample Preparation (Solid-Phase Extraction)**
 - Extract **Jl-101** and the internal standard (Phenacetin) from rat plasma using a solid-phase extraction process.
- **Chromatographic Separation**
 - **Column:** Prodigy ODS column.

- **Mobile Phase:** Binary gradient using mobile phase A (acetonitrile) and B (0.2% formic acid in water).
- **Flow Rate:** 0.30 mL/min.
- **Run Time:** 4.0 minutes per sample.
- **Mass Spectrometric Detection**
 - **Ion Source:** Electrospray Ionization (ESI) in positive ion mode.
 - **Detection:** Multiple Reaction Monitoring (MRM).
 - **Analyte Transition: **J1-101**:** m/z **466.1** → **265**.
 - **Internal Standard Transition: Phenacetin:** m/z **180.1** → **110.1**.
- **Method Validation**
 - The method was validated as per FDA guidelines. It achieved a slightly lower LLOQ of 5.03 ng/mL and showed acceptable precision and accuracy over the linear range.

J1-101 Signaling Pathway and Experimental Workflow

Since the search results lack details on the specific cellular pathways affected by **J1-101**, the following diagram is a generalized representation of its known multi-kinase inhibitory activity. **J1-101** is an orally active inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR- β), and Ephrin type-B receptor 4 (EphB4) [3] [4]. Inhibiting these receptors disrupts downstream signaling crucial for cancer cell proliferation and angiogenesis.



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Important Notes for Researchers

- **Limited Scope of Information:** The available data is restricted to analytical techniques for measuring **JI-101** concentration. The search results do not contain protocols for **in vitro** cell-based assays (e.g., proliferation, kinase activity) or detailed **in vivo** efficacy studies in animal cancer models.
- **Handling and Storage:** **JI-101** is typically supplied as a solid or as a solution in DMSO [3] [4]. For the 10 mM DMSO stock solution, it is recommended to use it soon and avoid long-term storage [3]. Always refer to the manufacturer's certificate of analysis for specific handling and safety instructions.
- **Further Investigation:** To design comprehensive experiments with **JI-101**, you would need to consult more extensive primary research articles or patents that detail its use in specific cancer models and functional assays.

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References

1. Highly Sensitive Method for the Determination of JI-101, a ... [pubmed.ncbi.nlm.nih.gov]
2. application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
3. JI-101 1mL(10 mM in DMSO) - Potent Kinase Inhibitor [apexbt.com]
4. JI-101 | VEGFR | PDGFR | Ephrin Receptor [targetmol.com]

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